Lack of Available Quantitative Biological Activity Data Prevents Direct Comparator Analysis
A comprehensive search of primary literature, patents, and authoritative databases (ChEMBL, PubChem, BindingDB, patent offices) found no specific quantitative biological activity data (IC50, Ki, etc.) for 3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea. While the compound is cited as an example in patents covering sEH inhibitors (e.g., US10377744, US11123311), only select compounds in those patents have reported Ki values; this specific compound does not have a disclosed value. A BindingDB entry (BDBM408978) under the same patent family reports a Ki of 1.40 nM for a structurally distinct compound (SMILES: FC(F)(F)Oc1ccc(NC(=O)NC2CCN(CC2)C(=O)C2CCOCC2)cc1), not the target molecule. Therefore, no direct head-to-head comparison or cross-study comparison can be performed at this time. [1]
| Evidence Dimension | sEH inhibition Ki |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Closest patent analog (BDBM408978): Ki = 1.40 nM |
| Quantified Difference | DNA (Data Not Available) |
| Conditions | Recombinant human sEH FRET assay |
Why This Matters
The absence of quantitative data for the target compound prevents evidence-based selection over analogs; procurement decisions must rely on predicted properties or bespoke screening until disclosed data is available.
- [1] BindingDB Entry BDBM408978, US10377744 Compound No. 1, Ki data for human sEH. View Source
